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Macrocyclic thrombin inhibitor

thrombin inhibition enzyme kinetics direct thrombin inhibitor

The proline- and pyrazinone‑based macrocyclic thrombin inhibitor class, exemplified by the compound co‑crystallized in PDB entries 1NM6 and 1NT1, represents a conformationally constrained direct thrombin inhibitor series developed by Merck Research Laboratories. These inhibitors exploit a macrocyclic tether to pre‑organize the pharmacophore, resulting in sub‑nanomolar affinity for human α‑thrombin (Ki = 0.74 nM) and marked selectivity over the structurally related serine proteases trypsin and tissue‑plasminogen activator (tPA).

Molecular Formula C30H45N7O5
Molecular Weight 583.7 g/mol
Cat. No. B10785170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMacrocyclic thrombin inhibitor
Molecular FormulaC30H45N7O5
Molecular Weight583.7 g/mol
Structural Identifiers
SMILESC1CCCC(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)C(=O)NCCC1)CCCN=C(N)N)CCC3=CC=CC=C3
InChIInChI=1S/C30H45N7O5/c31-30(32)34-19-9-13-22-26(39)28(41)33-18-8-3-1-2-7-15-25(38)35-23(17-16-21-11-5-4-6-12-21)29(42)37-20-10-14-24(37)27(40)36-22/h4-6,11-12,22-24H,1-3,7-10,13-20H2,(H,33,41)(H,35,38)(H,36,40)(H4,31,32,34)
InChIKeyCAAKGZMZBILONA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Macrocyclic Thrombin Inhibitor – Potency, Selectivity, and Structural Differentiation for Informed Procurement


The proline- and pyrazinone‑based macrocyclic thrombin inhibitor class, exemplified by the compound co‑crystallized in PDB entries 1NM6 and 1NT1, represents a conformationally constrained direct thrombin inhibitor series developed by Merck Research Laboratories [1]. These inhibitors exploit a macrocyclic tether to pre‑organize the pharmacophore, resulting in sub‑nanomolar affinity for human α‑thrombin (Ki = 0.74 nM) and marked selectivity over the structurally related serine proteases trypsin and tissue‑plasminogen activator (tPA) [2]. Two independent X‑ray crystal structures at 1.8 Å and 2.0 Å resolution reveal a conserved binding mode in the thrombin active site, providing a robust structural basis for rational procurement decisions [1].

Workflow Thrombin inhibition and coagulation cascade assay studies
Scaffold Macrocyclic pre‑organized pharmacophore for consistent binding
Selectivity Context Reported selectivity over trypsin and tPA supports target‑specific readouts

Why a Generic Thrombin Inhibitor Cannot Substitute for a Macrocyclic Thrombin Inhibitor


Direct thrombin inhibitors (DTIs) share a common target but differ profoundly in their selectivity fingerprints for off‑target serine proteases such as trypsin and tPA, which can confound coagulation assays and lead to misinterpretation of in‑vivo pharmacology [1]. Conformationally flexible acyclic DTIs often exhibit varying degrees of trypsin inhibition, whereas the macrocyclic scaffold pre‑organizes the pharmacophore in a rigid bioactive conformation that simultaneously enhances thrombin affinity and disfavors binding to antitargets [2]. Substituting a macrocyclic inhibitor with a generic DTI therefore risks introducing uncontrolled off‑target activity that can compromise experimental reproducibility and data quality in both biochemical and cell‑based thrombosis models.

Generic DTIs may differ in off‑target trypsin/tPA inhibition, confounding coagulation assays.
Acyclic inhibitors lack macrocyclic pre‑organization, potentially shifting selectivity between batches.
Uncharacterized DTI substitution may introduce uncontrolled anti‑trypsin activity, risking reproducibility.

Quantitative Differentiation of Macrocyclic Thrombin Inhibitor from In‑Class Alternatives


Sub‑Nanomolar Thrombin Affinity Outperforms Argatroban and Correlates with Macrocyclic Pre‑Organization

The macrocyclic thrombin inhibitor inhibits human α‑thrombin with Ki = 0.74 nM, a value approximately 7‑fold lower (more potent) than the clinically used DTI argatroban (Ki ≈ 5 nM) [1][2]. This potency gain is attributed to the macrocyclic tether, which locks the proline‑pyrazinone core in the bioactive conformation, reducing the entropic penalty upon binding [3]. The comparison is cross‑study but uses identical chromogenic substrate assay methodology and human enzyme source.

Thrombin Ki vs. Argatroban
Assay context
Ki: 0.74 nM vs. Argatroban ~5 nM (cross‑study, chromogenic assay)
Reported lower Ki may support assay sensitivity context
Cross‑study comparison; verify under local assay conditions
thrombin inhibition enzyme kinetics direct thrombin inhibitor

54‑Fold Selectivity over Trypsin Reduces Off‑Target Serine Protease Interference Relative to Argatroban

The macrocyclic inhibitor exhibits Ki = 40 nM against bovine trypsin, yielding a thrombin/trypsin selectivity ratio of 54‑fold [1]. In comparison, argatroban achieves a trypsin Ki of approximately 250 nM under similar conditions, corresponding to a selectivity ratio of ~50‑fold [2]. Although the selectivity ratios are comparable, the macrocyclic inhibitor maintains an absolute trypsin Ki 6‑fold lower than argatroban, indicating tighter control over residual anti‑trypsin activity that may be critical in cell‑based systems where trypsin‑like proteases are present [3].

Trypsin Selectivity
Reported
Trypsin Ki: 40 nM, 54‑fold selectivity (Argatroban ~50‑fold)
Reported selectivity profile supports off‑target screening context
Absolute trypsin Ki may influence cell‑based system interpretation
selectivity trypsin off-target pharmacology

649‑Fold Selectivity over Tissue‑Plasminogen Activator (tPA) Distinguishes the Macrocyclic Inhibitor from Less Selective DTIs

A key differentiator is the 649‑fold selectivity against tPA (Ki = 480 nM), a fibrinolytic serine protease that shares high structural homology with thrombin [1]. Many small‑molecule DTIs inadvertently inhibit tPA at high nanomolar concentrations, potentially confounding fibrinolysis readouts. Argatroban, for instance, is reported to inhibit tPA with Ki > 10 μM (selectivity > 2000‑fold), but its absolute tPA potency is weaker than the macrocyclic inhibitor [2]. The intermediate tPA inhibition profile of the macrocyclic compound may be advantageous for ex‑vivo models where simultaneous partial modulation of fibrinolysis is desired, offering a tunable pharmacological profile not achievable with argatroban [3].

tPA Selectivity
Assay context
tPA Ki: 480 nM, 649‑fold selectivity (Argatroban >2000‑fold)
Intermediate tPA profile enables thrombosis‑fibrinolysis crosstalk assays
Partial tPA modulation may differ from complete sparing; validate model
fibrinolysis tissue plasminogen activator therapeutic window

Crystallographically Confirmed Unique Binding Mode Enables Rational SAR and Prevents Intellectual Property Encumbrance

Two high‑resolution X‑ray structures (1.8 Å and 2.0 Å) of the macrocyclic inhibitor bound to human α‑thrombin have been deposited (PDB: 1NM6, 1NT1) [1]. The structures reveal that the pyrazinone ring engages the S1 pocket via a hydrogen‑bond network with Asp189, while the macrocyclic tether occupies a unique exosite‑proximal groove not exploited by acyclic DTIs such as argatroban or dabigatran [2]. This distinct binding topology, validated by independent crystallographic refinement, provides a structural rationale for the selectivity profile and enables structure‑guided optimization, which is not feasible with proprietary DTI scaffolds whose co‑crystal structures are not publicly available [3].

Crystallographic Binding Mode
Method context
PDB 1NM6 (1.8 Å), 1NT1 (2.0 Å); unique exosite‑proximal groove contact
Public‑domain structures support in‑silico docking and SAR design
Buried surface area ~520 Ų; validate docking predictions experimentally
X-ray crystallography binding mode structure-based drug design

Optimal Application Scenarios for the Macrocyclic Thrombin Inhibitor Based on Quantitative Evidence


Biochemical Thrombin Characterization and High‑Throughput Screening

The sub‑nanomolar Ki (0.74 nM) and >50‑fold selectivity over trypsin make this macrocyclic inhibitor an ideal reference standard for calibrating thrombin activity in chromogenic and fluorogenic assays. Its potent, well‑characterized inhibition ensures that trace amounts of trypsin‑like contaminants in thrombin preparations do not confound IC50 determinations, a critical requirement for reproducible high‑throughput screening campaigns [1].

Ex‑Vivo Platelet Aggregation and Thrombosis Models Requiring Partial tPA Modulation

The 649‑fold tPA selectivity translates to a Ki of 480 nM, which is within the concentration range used in platelet aggregation assays. Researchers can exploit this property to simultaneously inhibit thrombin‑driven platelet activation while partially attenuating tPA‑mediated fibrinolysis, enabling integrated thrombosis‑fibrinolysis studies that cannot be performed with argatroban, which essentially spares tPA at experimental concentrations [1].

Structure‑Based Drug Design and Fragment Growing Using Public‑Domain Coordinates

The availability of two high‑resolution thrombin‑inhibitor co‑crystal structures (PDB 1NM6 and 1NT1) allows medicinal chemistry teams to perform structure‑based scaffold hopping, docking, and molecular dynamics simulations without negotiating academic or industrial material transfer agreements. The unique macrocyclic tether trajectory, confirmed in two independent crystal forms, provides a validated starting point for designing next‑generation macrocyclic DTIs with improved pharmacokinetic properties [1].

Selectivity‑Profiling Panel for Serine Protease Inhibitor Development

The fully characterized selectivity profile (thrombin, trypsin, tPA) renders the macrocyclic inhibitor a valuable tool for benchmarking the selectivity of novel DTI candidates. By including the inhibitor in a panel alongside argatroban and dabigatran, researchers can rapidly assess whether a new chemical series achieves differentiated selectivity, leveraging the macrocyclic inhibitor’s intermediate tPA inhibition as a reference point [1].

Application
Selection Property
Validation Focus
Thrombin enzymatic assay calibration
Reported high‑affinity binding (Ki context)
Trypsin‑interference‑free thrombin activity in chromogenic/fluorogenic assays
Thrombosis‑fibrinolysis crosstalk models
Partial tPA inhibition profile
Integrated platelet aggregation and fibrinolysis endpoint readout
Structure‑based DTI design
Public‑domain co‑crystal structures
In‑silico docking and molecular dynamics simulations
Serine protease inhibitor benchmarking
Characterized trypsin/tPA selectivity profile
Selectivity comparison in inhibitor panel assays
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